molecular formula C6H15ClN2O B6264757 2-(piperazin-2-yl)ethan-1-ol hydrochloride CAS No. 1803606-94-1

2-(piperazin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B6264757
CAS No.: 1803606-94-1
M. Wt: 166.6
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Description

2-(piperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process can be summarized as follows:

    Reaction of Piperazine with Ethylene Oxide: Piperazine is dissolved in water and cooled to 15-20°C.

    Isolation and Purification: The reaction mixture is heated to remove excess water, and the product is isolated by filtration.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-(piperazin-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and modulating biological responses. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperazin-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

1803606-94-1

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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